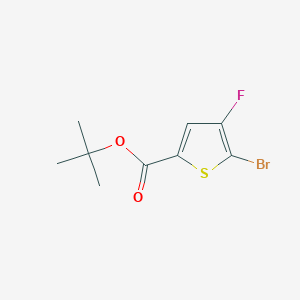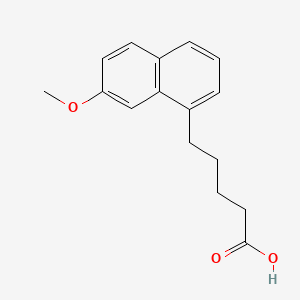
5-(7-Methoxy-1-naphthyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(7-Methoxy-1-naphthyl)pentanoic Acid is an organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group at the 7th position and a pentanoic acid chain at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methoxy-1-naphthyl)pentanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid.
Chain Extension: The carboxylic acid undergoes a chain extension reaction to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(7-Methoxy-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-(7-Hydroxy-1-naphthyl)pentanoic Acid.
Reduction: Formation of 5-(7-Methoxy-1-naphthyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(7-Methoxy-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(7-Methoxy-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Methoxy-1-naphthyl)pentanoic Acid
- 5-[2-(Methoxymethyl)-1-naphthyl]pentanoic Acid
- 5-(1-Naphthyl)pentanoic Acid
Uniqueness
5-(7-Methoxy-1-naphthyl)pentanoic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
5-(7-methoxynaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C16H18O3/c1-19-14-10-9-13-7-4-6-12(15(13)11-14)5-2-3-8-16(17)18/h4,6-7,9-11H,2-3,5,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
LKXZKKYVQKIDNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2CCCCC(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


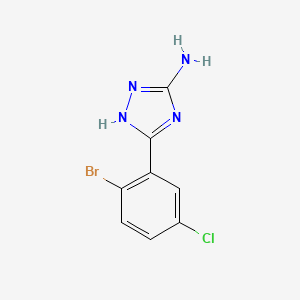
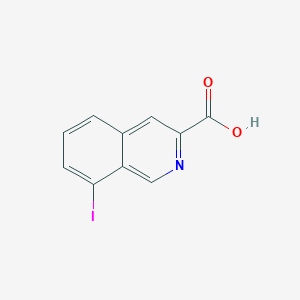
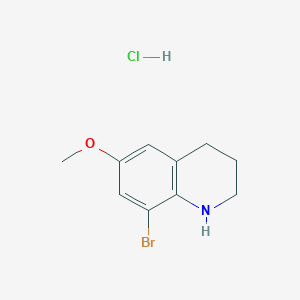
![7-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673027.png)
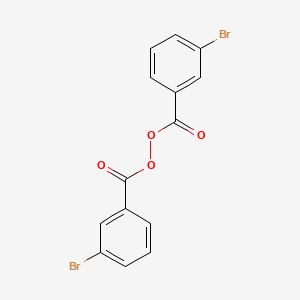

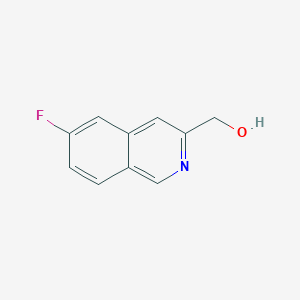
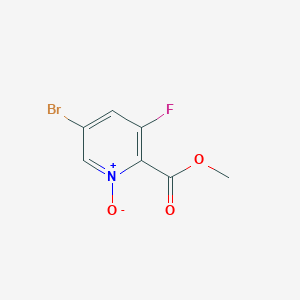

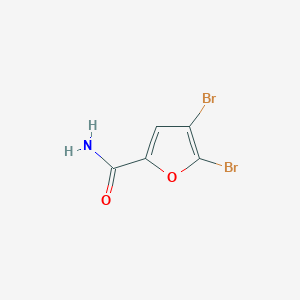
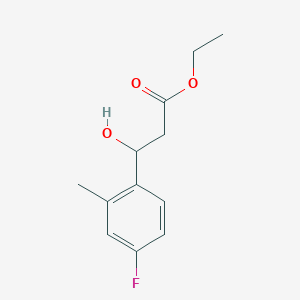
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
